Scientific Field: Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
Summary of Application: 2-Amino-3,5-dichlorobenzoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Methods of Application: The specific methods of application can vary widely depending on the specific synthesis, pharmaceutical, agrochemical, or dyestuff being produced.
Results or Outcomes: The outcomes also depend on the specific application. In general, the use of 2-Amino-3,5-dichlorobenzoic acid as a raw material or intermediate can facilitate the production of a wide range of organic compounds .
Scientific Field: Organic Chemistry
Summary of Application: 2-Amino-3,5-dichlorobenzoic acid is used in the synthesis of dichlorobenzamide derivatives .
Methods of Application: The synthesis involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C .
Results or Outcomes: This process yields a series of dichlorobenzamide derivatives in good yields. These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
Scientific Field: Biochemistry
Summary of Application: 2-Amino-3,5-dichlorobenzoic acid is used in peptide synthesis .
Methods of Application: The specific methods of application can vary widely depending on the specific peptide being synthesized.
Results or Outcomes: The outcomes also depend on the specific application. In general, the use of 2-Amino-3,5-dichlorobenzoic acid as a raw material can facilitate the production of a wide range of peptides .
Scientific Field: Agrochemistry
Summary of Application: 2-Amino-3,5-dichlorobenzoic acid is used in the production of the herbicide Chloramben .
Methods of Application: Chloramben is applied to soil to control the growth of weeds in various crops such as soybeans, dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash, hardwood trees, shrubs, and some conifers .
Results or Outcomes: The use of Chloramben can effectively control the growth of weeds, thereby improving the yield and quality of the crops .
2-Amino-3,5-dichlorobenzoic acid is an organic compound with the molecular formula C₇H₅Cl₂NO₂. It features two chlorine atoms positioned at the 3 and 5 positions of the benzoic acid ring, along with an amino group at the 2 position. This compound is classified as an aromatic amine and is known for its distinctive physical properties, including a melting point of 226-229 °C and a boiling point of 344 °C . The presence of chlorine substituents enhances its reactivity and solubility in various solvents.
There is no documented information on the specific mechanism of action of 2-amino-3,5-dichlorobenzoic acid in biological systems.
As with any new compound, proper safety precautions should be taken when handling 2-amino-3,5-dichlorobenzoic acid. Due to the presence of chlorine atoms, it's advisable to assume some degree of irritation and potential toxicity.
The chemical reactivity of 2-amino-3,5-dichlorobenzoic acid can be attributed to its functional groups. Key reactions include:
2-Amino-3,5-dichlorobenzoic acid exhibits notable biological activities, particularly in pharmacology and toxicology. Research indicates potential anti-inflammatory properties and its role as an intermediate in synthesizing pharmaceuticals . Additionally, studies have shown it may affect certain biological pathways due to its structural similarities to other bioactive compounds.
Several methods exist for synthesizing 2-amino-3,5-dichlorobenzoic acid:
2-Amino-3,5-dichlorobenzoic acid has diverse applications across various fields:
Research on the interactions of 2-amino-3,5-dichlorobenzoic acid includes:
Several compounds share structural similarities with 2-amino-3,5-dichlorobenzoic acid. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-3,6-dichlorobenzoic acid | C₇H₅Cl₂NO₂ | Similar structure; different chlorine position |
4-Amino-3,5-dichlorobenzoic acid | C₇H₅Cl₂NO₂ | Amino group at position 4; distinct reactivity |
2-Amino-4-chlorobenzoic acid | C₇H₈ClNO₂ | Lacks dichloro substituents; different biological activity |
3-Amino-2,5-dichlorobenzoic acid | C₇H₅Cl₂NO₂ | Different amino position; altered properties |
The uniqueness of 2-amino-3,5-dichlorobenzoic acid lies in its specific arrangement of functional groups and chlorine atoms, which influences its chemical behavior and biological activity compared to similar compounds.
Irritant